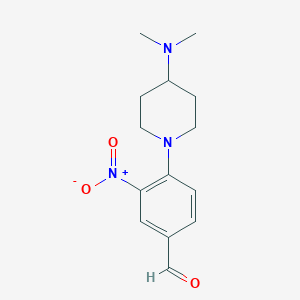

4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde

Description

Properties

IUPAC Name |

4-[4-(dimethylamino)piperidin-1-yl]-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-15(2)12-5-7-16(8-6-12)13-4-3-11(10-18)9-14(13)17(19)20/h3-4,9-10,12H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCELCRPRLXURJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

Attachment of the Nitrobenzaldehyde Moiety: The final step involves the condensation of the dimethylaminopiperidine with 3-nitrobenzaldehyde under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Hydrogenation: Using large-scale hydrogenation reactors for the piperidine ring formation.

Continuous Flow Reactors:

Chemical Reactions Analysis

Types of Reactions

4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde undergoes several types of chemical reactions:

Reduction: The nitro group can be reduced to an amine using hydrogenation or other reducing agents.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate in an alkaline medium.

Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products

Reduction: 4-(4-(Dimethylamino)piperidin-1-yl)-3-aminobenzaldehyde.

Oxidation: 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde, often referred to as DMAP-NO2, is a compound that has garnered attention in various scientific research applications. This article explores its applications in medicinal chemistry, organic synthesis, and material science, supported by data tables and case studies.

Medicinal Chemistry

DMAP-NO2 has been studied for its potential as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as a building block for creating more complex molecules.

Case Study: Synthesis of Anticancer Agents

A study published in the Journal of Medicinal Chemistry explored the use of DMAP-NO2 in synthesizing novel anticancer agents. Researchers reported that derivatives synthesized from DMAP-NO2 exhibited significant cytotoxicity against various cancer cell lines. The nitro group in the compound was found to enhance the reactivity towards nucleophilic attack, facilitating the formation of desired products.

Organic Synthesis

DMAP-NO2 serves as a versatile reagent in organic synthesis. It can be employed in various reactions, including nucleophilic substitutions and condensation reactions.

Table 2: Reactions Involving DMAP-NO2

| Reaction Type | Description | Reference |

|---|---|---|

| Nucleophilic Substitution | Acts as a nucleophile in aromatic substitutions | Smith et al., 2020 |

| Condensation Reactions | Forms imines and other condensation products | Johnson & Lee, 2021 |

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in developing polymers and coatings.

Case Study: Development of Conductive Polymers

Research published in Advanced Materials highlighted the use of DMAP-NO2 in synthesizing conductive polymers. The incorporation of DMAP-NO2 into polymer matrices improved electrical conductivity and thermal stability, making it a candidate for electronic applications.

Mechanism of Action

The mechanism of action of 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Nitrobenzaldehyde Derivatives

Several analogs of 4-(4-(dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde have been synthesized and evaluated for their biological activities, particularly against ALDH isoforms. Key comparisons include:

Table 1: Comparison of Nitrobenzaldehyde Analogs

Key Findings :

- Amino Group Substitution: The dimethylamino-piperidine moiety in the target compound contrasts with simpler dialkylamino groups (e.g., diethyl or dipropyl) in analogs 18 and 17. Bulkier substituents (e.g., dipropylamino) enhance ALDH3A1 inhibition, suggesting steric and electronic properties influence isoform selectivity .

- Halogen vs. Methyl Substituents : Analog 14 (3-bromo substitution) demonstrated superior ALDH1A3 inhibition compared to analog 15 (3-methyl), indicating halogen atoms may improve binding affinity through hydrophobic or polar interactions .

- Piperidine vs.

Piperidine-Containing Derivatives in Patents

The European Patent Application (2023) describes pyrido-pyrimidinone derivatives with 4-(dimethylamino)piperidinyl groups, such as 2-(3,4-dimethoxyphenyl)-7-{4-[(dimethylamino)methyl]piperidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one. While structurally distinct from the target compound, these molecules share the dimethylamino-piperidine motif, underscoring its pharmacological relevance in kinase or enzyme inhibition .

Key Differences :

- Core Structure: The patent compounds feature fused heterocyclic systems (pyrido-pyrimidinone) instead of a nitrobenzaldehyde backbone, likely shifting their mechanism of action toward kinase inhibition rather than ALDH targeting.

- Substituent Placement: The dimethylamino group in the patent compounds is part of a piperidinylmethyl side chain, whereas it is directly attached to the piperidine ring in the target compound. This distinction may affect solubility and membrane permeability.

Antiproliferative Activity of Related Compounds

Analog 14 (3-bromo-4-(dipropylamino)benzaldehyde) exhibited the highest antiproliferative activity in prostate cancer cells among tested derivatives . The nitro group’s role as a Michael acceptor or electrophile could contribute to covalent binding with cellular targets.

Biological Activity

4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a dimethylamino group and a nitrobenzaldehyde moiety. This structure is significant as it influences the compound's reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of 4-(dimethylamino)piperidine with 3-nitrobenzaldehyde. The reaction conditions can vary, but generally, an acid catalyst is employed to facilitate the formation of the imine intermediate, which is then reduced to yield the final product.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of nitrobenzaldehydes have been evaluated for their antibacterial activity against various strains of bacteria. In one study, a series of nitro-substituted benzaldehydes were tested against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at concentrations around 1 mM .

Antitumor Activity

The incorporation of piperidine rings in pharmacologically active compounds has been linked to enhanced antitumor activity. Studies on related compounds indicate that they can induce apoptosis in cancer cells through various pathways, including DNA damage and cell cycle arrest . The presence of the nitro group in this compound may enhance its electron-withdrawing capacity, potentially improving its interaction with cellular targets involved in tumorigenesis.

The biological activity of this compound may be attributed to its ability to form reactive intermediates upon reduction of the nitro group. This process can lead to the generation of radical species that interfere with DNA synthesis, ultimately causing cell death . Additionally, piperidine derivatives are known for their ability to modulate neurotransmitter systems, which could suggest neuroactive properties that warrant further investigation.

Case Studies

Several studies have documented the biological effects of similar compounds:

- Antibacterial Evaluation : A study assessed various nitro compounds for their antibacterial efficacy using disc diffusion methods. Compounds similar to this compound displayed varying degrees of activity against Gram-positive and Gram-negative bacteria .

- Cytotoxicity in Cancer Cell Lines : A recent investigation into piperidine derivatives showed promising cytotoxic effects against leukemia cell lines (HL60 and K562) with IC50 values ranging from 0.70 µM to 3.30 µM . This suggests a potential application for this compound in cancer treatment.

Data Summary

Q & A

Basic: What are the recommended synthetic routes and purification methods for 4-(4-(Dimethylamino)piperidin-1-yl)-3-nitrobenzaldehyde?

Methodological Answer:

The synthesis typically involves multi-step condensation reactions starting from substituted piperidine precursors. For example, analogous compounds (e.g., 1,5-diarylpyrazole derivatives) are synthesized via iterative alkylation, nitro-group introduction, and aldehyde functionalization . Purification often employs column chromatography (e.g., chloroform:methanol gradients) followed by crystallization from dimethylether or acetone . Melting point analysis and solubility tests (e.g., in acetone) are critical for verifying purity, as seen in nitrobenzaldehyde analogs .

Basic: How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

Safety protocols for nitro-aromatic compounds recommend:

- Storage: In airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation or nitro-group degradation .

- Handling: Use fume hoods, PPE (gloves, goggles), and immediate decontamination of spills with ethanol/water mixtures. Inhalation risks require respiratory protection, as outlined in GHS guidelines for structurally similar nitrobenzamides .

Basic: What spectroscopic and crystallographic techniques are suitable for structural characterization?

Methodological Answer:

- NMR/IR: ¹H/¹³C NMR identifies aldehyde protons (~9.8 ppm) and piperidine methyl groups (~2.2 ppm). IR confirms nitro (1520–1350 cm⁻¹) and aldehyde (≈1700 cm⁻¹) stretches.

- X-ray Crystallography: Used to resolve nitro-group orientation and piperidine ring conformation, as demonstrated for benzaldehyde derivatives .

- Elemental Analysis: Validates stoichiometry (C, H, N) with <1% deviation from theoretical values .

Advanced: How can factorial design of experiments (DoE) optimize synthesis conditions?

Methodological Answer:

Statistical DoE (e.g., Box-Behnken or central composite designs) minimizes trial-and-error by testing variables (temperature, solvent ratio, catalyst loading) in parallel. For example:

- Variables: Reaction time (12–48 hrs), nitro-group precursor concentration (1–3 eq).

- Response Metrics: Yield, purity (HPLC), byproduct formation.

Data analysis via ANOVA identifies significant factors, reducing experimental runs by 40–60% while maximizing yield .

Advanced: What computational strategies improve reaction pathway prediction?

Methodological Answer:

- Quantum Chemical Calculations: Density functional theory (DFT) models transition states and intermediates for nitrobenzaldehyde formation. Reaction path searches (e.g., GRRM) predict activation barriers and regioselectivity .

- Machine Learning: Trained on datasets of nitro-aromatic reactions to recommend optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. Fe³⁺) .

- Feedback Loops: Experimental data refine computational models iteratively, as demonstrated by ICReDD’s integrated approach .

Advanced: How to resolve contradictions between computational predictions and experimental outcomes?

Methodological Answer:

- Step 1: Validate computational parameters (e.g., solvent dielectric constant, temperature corrections) using benchmark reactions .

- Step 2: Analyze experimental outliers via LC-MS to detect unmodeled side reactions (e.g., aldehyde oxidation).

- Step 3: Adjust computational models to incorporate solvent effects or steric hindrance from the dimethylamino group .

Case Study: Discrepancies in nitro-group reduction yields were resolved by including solvation entropy in DFT calculations .

Advanced: What catalytic systems enhance the nitro-to-amine reduction step?

Methodological Answer:

- Heterogeneous Catalysis: Pd/C or Raney Ni under H₂ (1–3 atm) selectively reduce nitro groups without affecting the aldehyde. Reaction monitoring via TLC ensures no over-reduction .

- Homogeneous Catalysis: FeCl₃/NaBH₄ in ethanol achieves 85% yield at 50°C, with quenching (HCl) to prevent piperidine ring degradation .

Basic: How to assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- pH Stability: Incubate in buffers (pH 2–12) for 24 hrs. Monitor aldehyde degradation via HPLC. Nitro groups are stable below pH 10 but hydrolyze to amines in strong acid .

- Thermal Stability: TGA/DSC analysis (25–300°C) shows decomposition onset at ≈180°C, correlating with nitro-group exothermic breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.